

A Technical Guide to the Discovery of Einsteinium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Einsteinium	
Cat. No.:	B1204596	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Historical Overview

Einsteinium (Es), the synthetic element with atomic number 99, was first identified in December 1952 in the debris of the first large-scale thermonuclear device test.[1][2][3] This inaugural test, codenamed "Ivy Mike," was conducted at Enewetak Atoll in the Pacific Ocean on November 1, 1952.[1][2] The discovery was the result of a collaborative effort between scientists at the University of California, Berkeley, the Argonne National Laboratory, and the Los Alamos Scientific Laboratory.[3][4] Key figures in this discovery include Albert Ghiorso, Stanley G. Thompson, Gregory R. Choppin, and Bernard G. Harvey.[1]

The existence of this new element was initially kept classified due to the sensitive nature of the thermonuclear test during the Cold War era. The findings were not publicly disclosed until 1955 in a publication in the Physical Review.[1][2] The element was named **Einsteinium** in honor of the renowned physicist Albert Einstein.[2][3]

The formation of **einsteinium** in the "Ivy Mike" test was a result of the intense neutron flux generated during the explosion. Uranium-238 (²³⁸U) nuclei within the device captured a significant number of neutrons, leading to the formation of highly unstable, neutron-rich uranium isotopes.[2] These isotopes then underwent a series of successive beta decays, increasing their atomic number and ultimately forming heavier elements, including **einsteinium**.[1][2] The first isotope to be identified was **einsteinium**-253 (²⁵³Es).[5]

The initial identification of **einsteinium** was a monumental achievement in radiochemistry, accomplished with an exceptionally small quantity of the element—approximately 200 atoms. [1] It wasn't until 1961 that a sufficient amount of **einsteinium** was produced to be visible to the naked eye.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the discovery of **Einsteinium**.

Parameter	Value	Source
First Isotope Identified	Einsteinium-253 (²⁵³ Es)	[5]
Half-life of ²⁵³ Es	20.47 days	[6]
Initial Number of Atoms Detected	~200	[1]
Starting Material	Uranium-238 (²³⁸ U)	[2]
Number of Neutron Captures	15	[5]
Number of Beta Decays	7	[5]

Experimental Protocols

The isolation and identification of **einsteinium** from the complex mixture of fission and activation products in the thermonuclear debris required sophisticated radiochemical techniques. The primary method employed was cation-exchange chromatography.

Sample Collection and Preparation

- Debris Collection: Fallout from the "Ivy Mike" explosion was collected on filter papers by drone airplanes flying through the mushroom cloud.[5] Additional samples were later obtained by processing tons of coral from the Enewetak Atoll.[2]
- Initial Concentration: The collected material underwent initial chemical processing to concentrate the actinide fraction, separating it from the bulk of the fission products and other

debris.

Cation-Exchange Chromatography for Actinide Separation

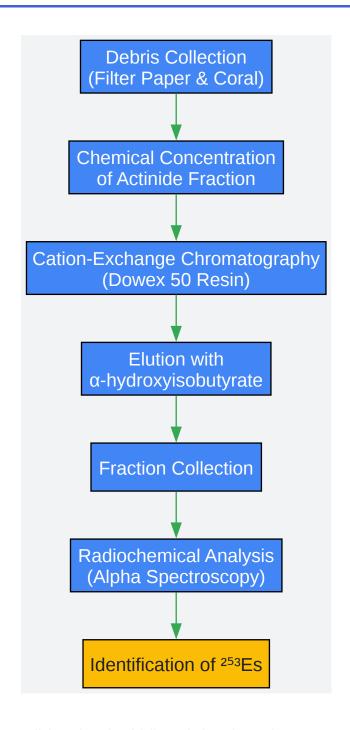
- Resin: A cation-exchange resin, specifically Dowex 50, was utilized.[1][2] This resin consists
 of a sulfonated polystyrene backbone.
- Column Preparation: The Dowex 50 resin was packed into a column and prepared for the separation process.
- Elution: The concentrated actinide fraction was loaded onto the column. The separation of the individual trivalent actinide ions was achieved by elution with a buffered solution of α-hydroxyisobutyrate.[1][2] The elution order of the actinides is dependent on their ionic radius; heavier actinides with smaller ionic radii are eluted later.
- Fraction Collection: The eluent was collected in separate fractions as it passed through the column.

Detection and Identification

- Radiochemical Analysis: Each collected fraction was analyzed for its radioactive emissions.
 The unique alpha decay energy and half-life of the isotope in a specific fraction allowed for the identification of the new element.
- Confirmation: The consistent appearance of a new alpha-emitting isotope at the elution position predicted for element 99 provided conclusive evidence for the discovery of einsteinium.

Visualizations

Nuclear Reaction and Decay Pathway for the Formation of Einsteinium-253



Click to download full resolution via product page

Caption: Formation of Einsteinium-253 from Uranium-238.

Experimental Workflow for Einsteinium Isolation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
- 2. inis.iaea.org [inis.iaea.org]
- 3. The New Elements Einsteinium and Fermium, Atomic Numbers 99 and 100 [escholarship.org]
- 4. The New Elements Einsteinium and Fermium, Atomic Numbers 99 and 100 UNT Digital Library [digital.library.unt.edu]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. Einsteinium Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Discovery of Einsteinium].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204596#historical-overview-of-einsteinium-s-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com